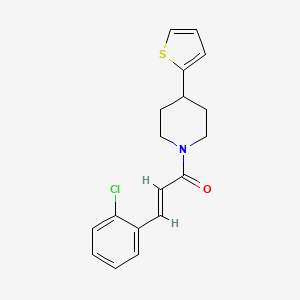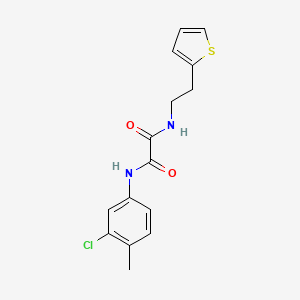![molecular formula C19H18N4O B2816915 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 941879-04-5](/img/structure/B2816915.png)
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as SU6668 and has been found to exhibit significant anticancer and antiangiogenic properties. In
作用機序
The mechanism of action of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea involves the inhibition of various signaling pathways that are involved in cancer progression and angiogenesis. It has been found to inhibit the activity of receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis. It also inhibits the activity of fibroblast growth factor receptor (FGFR), which is involved in cancer progression.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells. It also inhibits angiogenesis by suppressing the formation of new blood vessels. In addition, it has been found to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea in lab experiments is its potent anticancer and antiangiogenic properties. It is also relatively easy to synthesize and has been extensively studied, making it a well-established compound in scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. One direction is to explore its potential applications in the treatment of other diseases such as diabetic retinopathy and rheumatoid arthritis. Another direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for increased yield and purity.
合成法
The synthesis method of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea involves the condensation of 2-methyl-1H-indole-5-carboxaldehyde with 1H-indole-3-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with N-methyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxysuccinimide to obtain the final product.
科学的研究の応用
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent anticancer and antiangiogenic properties, making it a promising candidate for cancer therapy. It has also been studied for its potential applications in the treatment of other diseases such as diabetic retinopathy and rheumatoid arthritis.
特性
IUPAC Name |
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-8-14-9-13(6-7-16(14)22-12)10-21-19(24)23-18-11-20-17-5-3-2-4-15(17)18/h2-9,11,20,22H,10H2,1H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHMZKZFIWKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


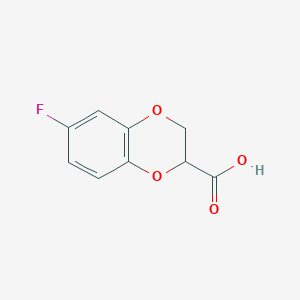
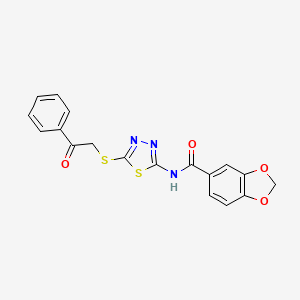
![(1R,5S)-3-methylene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2816836.png)
![3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2816838.png)
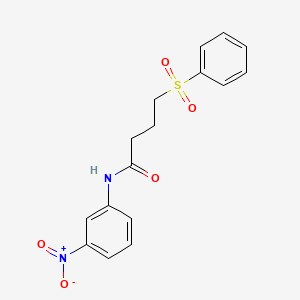
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816840.png)


![4-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816848.png)
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2816849.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816850.png)
